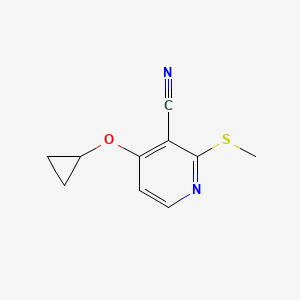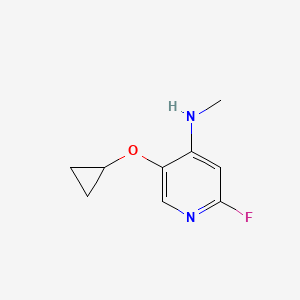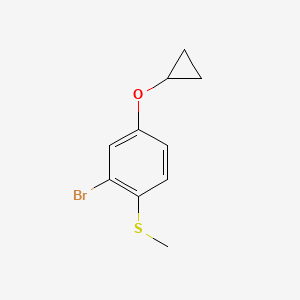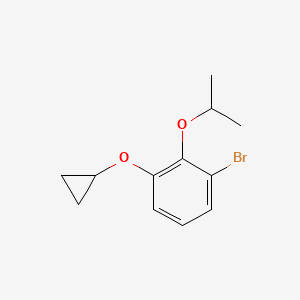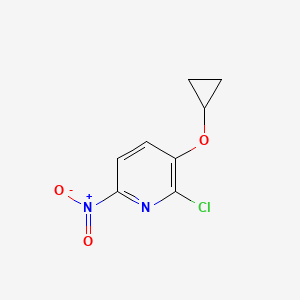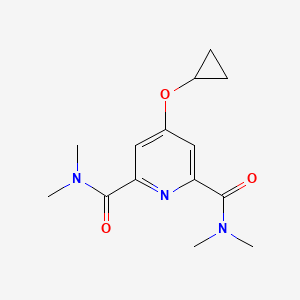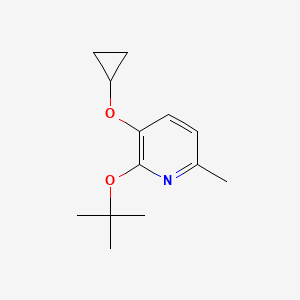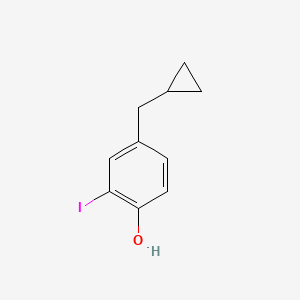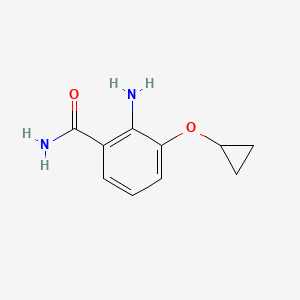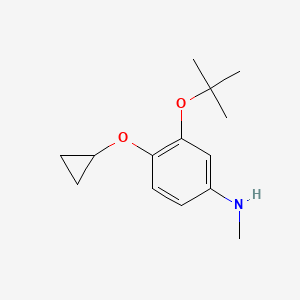
4-Hydroxybenzene-1,2-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybenzene-1,2-disulfonamide is an organic compound with the molecular formula C6H8N2O5S2 It is characterized by the presence of two sulfonamide groups and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzene-1,2-disulfonamide typically involves the sulfonation of hydroxybenzene derivatives. One common method includes the reaction of hydroxybenzene with chlorosulfonic acid, followed by the introduction of ammonia to form the sulfonamide groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxybenzene-1,2-disulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxybenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the substrate or binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-disulfonamide: Similar structure but with sulfonamide groups at different positions.
4-Hydroxybenzoic acid: Contains a hydroxyl group and a carboxylic acid group instead of sulfonamide groups.
Uniqueness: 4-Hydroxybenzene-1,2-disulfonamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual sulfonamide groups make it particularly effective in enzyme inhibition and other applications.
Eigenschaften
Molekularformel |
C6H8N2O5S2 |
|---|---|
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-hydroxybenzene-1,2-disulfonamide |
InChI |
InChI=1S/C6H8N2O5S2/c7-14(10,11)5-2-1-4(9)3-6(5)15(8,12)13/h1-3,9H,(H2,7,10,11)(H2,8,12,13) |
InChI-Schlüssel |
FBADWWOWDYICJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




